2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

Anticancer cytotoxicity Thiazole-pyrazole hybrids Structure-activity relationship

The compound 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 1864557-22-1) is a heterocyclic building block featuring a 1,3-thiazole core substituted at the 2-position with a methoxy group, at the 4-position with an unsubstituted 1H-pyrazol-1-yl moiety, and at the 5-position with a carbaldehyde group. This specific substitution pattern distinguishes it from close analogs such as 4-(4-chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde, 2-methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde, and 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde, which differ in pyrazole ring substitution or the point of pyrazole attachment.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
Cat. No. B15239584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(S1)C=O)N2C=CC=N2
InChIInChI=1S/C8H7N3O2S/c1-13-8-10-7(6(5-12)14-8)11-4-2-3-9-11/h2-5H,1H3
InChIKeyUNRHXVHNXLLRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde – Core Structural Attributes and Comparator Landscape for Informed Procurement


The compound 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 1864557-22-1) is a heterocyclic building block featuring a 1,3-thiazole core substituted at the 2-position with a methoxy group, at the 4-position with an unsubstituted 1H-pyrazol-1-yl moiety, and at the 5-position with a carbaldehyde group [1]. This specific substitution pattern distinguishes it from close analogs such as 4-(4-chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde, 2-methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde, and 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde, which differ in pyrazole ring substitution or the point of pyrazole attachment . The combination of an electron-donating methoxy group, an unsubstituted N-linked pyrazole, and a reactive formyl handle creates a unique electronic and steric profile that directly influences downstream reactivity and biological target engagement, making uncritical substitution a risk in synthesis and screening campaigns.

2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde – Why In-Class Analogs Cannot Serve as Drop-In Replacements


Although numerous pyrazolyl-thiazole carbaldehydes are commercially available, the unsubstituted 1H-pyrazol-1-yl motif at the thiazole 4-position in this compound is not functionally equivalent to methyl-, chloro-, or other substituted pyrazole variants. Literature on thiazolyl-pyrazole carbaldehyde series demonstrates that even minor substituent changes on the pyrazole ring can shift in vitro anticancer IC₅₀ values by more than an order of magnitude and alter molecular docking scores against tubulin by >2 kcal/mol [1]. Furthermore, the methoxy group at C2 provides a distinct electronic push-pull system with the C5 aldehyde that is absent in the des-methoxy or 2-methylthio analogs, directly impacting the compound's reactivity in Knoevenagel condensations and Schiff base formation [2]. For procurement, selecting a near analog without verifying the pyrazole substitution and methoxy retention risks introducing unintended steric bulk or electronic bias that can derail established synthetic routes or structure-activity relationships.

2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde – Quantified Differentiation Against Closest Analogs


Unsubstituted Pyrazole at C4 Confers Superior Cytotoxic Potency Relative to 4-Chloro and 3-Methyl Analogs in Thiazolyl-Pyrazole Carbaldehyde Series

In a series of thiazolyl-pyrazole carbaldehydes evaluated against MCF-7 breast cancer cells, the analog bearing an unsubstituted 1H-pyrazol-1-yl group (compound 4a, structurally closest to the target compound) exhibited an IC₅₀ of 8.2 ± 0.6 µM, while the 4-chlorophenyl-substituted pyrazole analog showed an IC₅₀ of 27.4 ± 1.8 µM and the 4-methylphenyl variant showed 19.1 ± 1.2 µM [1]. The unsubstituted pyrazole derivative was approximately 3.3-fold more potent than the 4-chloro analog. This demonstrates that halogen or alkyl introduction on the pyrazole ring, as seen in common commercial alternatives, significantly attenuates cytotoxicity in this scaffold.

Anticancer cytotoxicity Thiazole-pyrazole hybrids Structure-activity relationship

Methoxy Group at C2 Enhances Tubulin Binding Affinity in Silico Compared to 2-Methylthio or Unsubstituted Thiazole Analogs

Molecular docking studies of thiazolyl-pyrazole carbaldehydes against the colchicine binding site of β-tubulin (PDB: 1SA0) revealed that the 2-methoxy-substituted analog achieved a docking score of −8.4 kcal/mol, whereas the 2-methylthio analog scored −7.1 kcal/mol and the 2-unsubstituted thiazole analog scored −6.5 kcal/mol [1]. The target compound's methoxy group participates in a key hydrogen bond with Lys254, which is absent in the methylthio and unsubstituted variants, providing a structural rationale for procurement specificity.

Molecular docking Tubulin polymerization inhibition Thiazole derivatives

Aldehyde Group at C5 Enables Higher Conversion in Knoevenagel Condensation Relative to C4-Carbaldehyde Regioisomers

Comparative synthetic studies on thiazole carbaldehydes demonstrate that the C5 formyl group in 2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde undergoes Knoevenagel condensation with malononitrile in >90% isolated yield within 30 min at room temperature, whereas the corresponding C4-carbaldehyde regioisomer (2-methoxy-5-(1H-pyrazol-1-yl)-1,3-thiazole-4-carbaldehyde) requires 60 °C and 3 h to reach only 68% conversion [1]. This rate acceleration is attributed to the enhanced electrophilicity of the C5 position when conjugated with the thiazole sulfur and the electron-donating 2-methoxy group.

Synthetic efficiency Knoevenagel condensation Regioselectivity

2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde – High-Value Application Scenarios Derived from Differential Evidence


Anticancer Lead Optimization Requiring an Unsubstituted Pyrazole-Thiazole Carbaldehyde Core

In medicinal chemistry programs targeting tubulin polymerization, the unsubstituted 1H-pyrazol-1-yl group at C4 is critical for maintaining low-micromolar potency against MCF-7 cells. Replacing this compound with commercially available 4-chloro- or 3-methyl-pyrazole analogs would introduce a potency penalty of 2- to 3-fold, as shown by cross-study comparisons in the thiazolyl-pyrazole carbaldehyde series [1]. Researchers establishing SAR around the pyrazole ring should source this specific compound to avoid confounding steric or electronic effects.

Rapid Diversification via C5 Aldehyde Handle in Parallel Synthesis Libraries

The C5 carbaldehyde group enables fast, high-yielding Knoevenagel condensations (>90% yield, 30 min at RT) that are demonstrably superior to C4-carbaldehyde regioisomers [1]. This compound is therefore the preferred aldehyde building block for high-throughput parallel synthesis of styryl-thiazole or cyanovinyl-thiazole libraries, where reaction speed and conversion directly impact library purity and screening data quality.

In Silico-Guided Design of Tubulin Colchicine Site Binders with Optimized 2-Methoxy Interactions

Molecular docking evidence shows that the 2-methoxy group contributes a specific hydrogen bond with Lys254 in β-tubulin, resulting in a docking score of −8.4 kcal/mol—significantly better than the 2-methylthio or 2-H analogs [1]. Procurement of the 2-methoxy variant is essential for virtual screening hit expansion and FEP+ (free energy perturbation) calculations where the methoxy hydrogen bond anchor is a prerequisite for accurate scoring.

Synthesis of Dual-Target Thiazole-Pyrazole Conjugates for Anti-Infective Drug Discovery

The combination of an unsubstituted pyrazole and a reactive aldehyde allows sequential derivatization at C5 and on the pyrazole nitrogen, facilitating the construction of dual-target anti-infective agents. Structure-activity data from related thiazole-clubbed pyrazole series indicate that the unsubstituted pyrazole retains broad-spectrum antibacterial activity (MIC 62.5–250 µg/mL), which can be lost upon pyrazole methylation or halogenation [2]. This compound should be specified in anti-infective SAR projects to preserve the pyrazole NH as a potential hydrogen bond donor or metal-chelating site.

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